![molecular formula C12H14N2O2 B8798721 3-(tert-butyl)-5-nitro-1H-indole](/img/structure/B8798721.png)
3-(tert-butyl)-5-nitro-1H-indole
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Overview
Description
3-(tert-butyl)-5-nitro-1H-indole is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
3-(tert-butyl)-5-nitro-1H-indole and its derivatives have been extensively studied for their biological activities. The indole scaffold is known for its role in various pharmacological applications, including antimicrobial and antitumor activities.
Antimicrobial Activity
Research indicates that many indole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from the indole structure have been tested against various bacterial strains, showing promising results against pathogens like E. coli and S. aureus.
Antitumor Activity
Indole derivatives have also been evaluated for their antitumor effects. A study highlighted the synthesis of novel indole analogs that demonstrated enhanced potency against cancer cell lines compared to standard treatments .
Biological Activity | Target Pathogen/Cell Line | Activity | Reference |
---|---|---|---|
Antimicrobial | E. coli, S. aureus | Significant inhibition | |
Antitumor | Various cancer cell lines | Enhanced potency |
Case Study 1: Antimicrobial Properties
In a study conducted by Kumar et al., various indole derivatives were synthesized and screened for antibacterial activity. The compound 15 showed higher potency against E. coli, indicating the potential of this compound as a scaffold for developing new antibiotics .
Case Study 2: Antitumor Activity
Abo-Ashour et al. investigated oxindole-thiazolidine conjugates for their antitubercular activity, revealing that certain indole derivatives exhibited remarkable efficacy against multidrug-resistant strains of M. tuberculosis. The findings suggest that modifications to the indole structure can enhance biological activity significantly .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-tert-butyl-5-nitro-1H-indole |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)10-7-13-11-5-4-8(14(15)16)6-9(10)11/h4-7,13H,1-3H3 |
InChI Key |
PDTVHDXZDIUULT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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